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Compound of Interest

Compound Name:
1-(4-Bromophenyl)imidazolidin-2-

one

Cat. No.: B1342252 Get Quote

An In-Depth Technical Guide to 1-(4-
Bromophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical

databases, detailed experimental protocols, biological activity data, and specific spectral

analyses for 1-(4-Bromophenyl)imidazolidin-2-one are not readily available in the public

domain. This guide, therefore, summarizes the known chemical and physical properties and

provides a generalized context for the synthesis and potential biological significance of N-aryl

imidazolidinones based on related compounds.

Core Chemical and Physical Properties
1-(4-Bromophenyl)imidazolidin-2-one is a heterocyclic organic compound. Limited data is

available for its specific physical and chemical properties. The following table summarizes the

known and predicted information.
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Property Value Source

CAS Number 530081-14-2 [1]

Molecular Formula C₉H₉BrN₂O [1]

Molecular Weight 241.08 g/mol [1][2]

Melting Point 189 - 191 °C [1]

Boiling Point Not available

Solubility Not available

Density (Predicted) 1.579 ± 0.06 g/cm³ [1]

pKa (Predicted) 13.79 ± 0.20

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 1-(4-
Bromophenyl)imidazolidin-2-one is not documented in readily accessible literature, a general

and plausible synthetic route can be inferred from established methods for the preparation of

N-aryl-2-imidazolidinones. A common approach involves the cyclization of an N-aryl-N'-(2-

haloethyl)urea.

Generalized Synthetic Workflow
The synthesis can be conceptualized as a two-step process:

Formation of the Urea Precursor: Reaction of 4-bromoaniline with a suitable reagent to

introduce the N'-(2-chloroethyl)urea moiety.

Intramolecular Cyclization: Base-mediated ring closure to form the imidazolidin-2-one ring.

The following diagram, generated using DOT language, illustrates this logical workflow.
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Step 1: Urea Formation

Step 2: Cyclization

4-Bromoaniline

N-(4-bromophenyl)-N'-(2-chloroethyl)urea

Reaction

e.g., 2-Chloroethyl isocyanate

1-(4-Bromophenyl)imidazolidin-2-one

Intramolecular Cyclization

e.g., Sodium Hydride

Click to download full resolution via product page

Generalized synthetic workflow for 1-(4-Bromophenyl)imidazolidin-2-one.

A Plausible, Non-Verified Experimental Protocol
This protocol is a general representation and has not been experimentally validated for this

specific compound.

Step 1: Synthesis of N-(4-bromophenyl)-N'-(2-chloroethyl)urea

To a solution of 4-bromoaniline (1 equivalent) in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran), add 2-chloroethyl isocyanate (1.1 equivalents)

dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure. The crude product can be

purified by recrystallization from a suitable solvent system (e.g., ethanol/water or
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hexanes/ethyl acetate).

Step 2: Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one

To a suspension of a strong base, such as sodium hydride (1.2 equivalents), in an anhydrous

aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere, add

a solution of N-(4-bromophenyl)-N'-(2-chloroethyl)urea (1 equivalent) in the same solvent

dropwise at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of

ammonium chloride.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Characterization
Due to the lack of published spectral data for 1-(4-Bromophenyl)imidazolidin-2-one, the

following are expected characteristic signals based on its structure:

¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring and the

methylene protons of the imidazolidinone ring. The aromatic protons would likely appear as

two doublets in the aromatic region (around 7.0-7.6 ppm). The methylene protons of the

imidazolidinone ring would be expected to show two triplets in the aliphatic region (around

3.5-4.5 ppm).

¹³C NMR: Peaks corresponding to the carbonyl carbon (around 155-165 ppm), the aromatic

carbons (around 115-140 ppm), and the two methylene carbons of the imidazolidinone ring

(around 40-50 ppm).
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IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the urea (around

1680-1720 cm⁻¹), N-H stretch (if any impurities or tautomers are present, around 3200-3400

cm⁻¹), and C-Br stretch (in the fingerprint region).

Mass Spectrometry: The molecular ion peak [M]⁺ and/or the protonated molecular ion peak

[M+H]⁺ would be expected, showing the characteristic isotopic pattern for a bromine-

containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological

activity or the signaling pathways associated with 1-(4-Bromophenyl)imidazolidin-2-one.

However, the N-aryl imidazolidinone scaffold is present in a variety of biologically active

molecules. For instance, some arylsulfonylimidazolidinones have been investigated for their

anticancer activity.[3][4] Additionally, other imidazolidinone derivatives have been explored for a

range of biological targets.[5]

The potential biological activities of 1-(4-Bromophenyl)imidazolidin-2-one would need to be

determined through experimental screening. A general workflow for such a preliminary

biological evaluation is presented below.
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1-(4-Bromophenyl)imidazolidin-2-one

In vitro Biological Screening
(e.g., enzyme inhibition, receptor binding, cell viability)

Identification of Biological 'Hit'

Active?

Target Identification and Validation

Yes

Signaling Pathway Elucidation

Lead Compound for Further Development

Click to download full resolution via product page

Generalized workflow for preliminary biological evaluation.

Conclusion
1-(4-Bromophenyl)imidazolidin-2-one is a compound for which basic chemical identifiers and

a melting point are known. However, a comprehensive understanding of its chemical and

physical properties, a validated synthetic protocol, and any potential biological activity are

currently lacking in the public domain. The information provided in this guide is based on

general chemical principles and data from related compounds and should be used as a starting

point for further experimental investigation. Researchers interested in this molecule will need to
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perform de novo synthesis, characterization, and biological screening to fully elucidate its

properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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